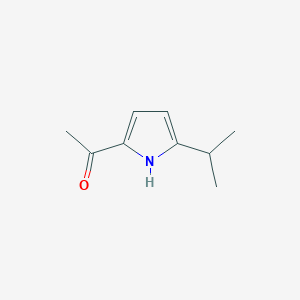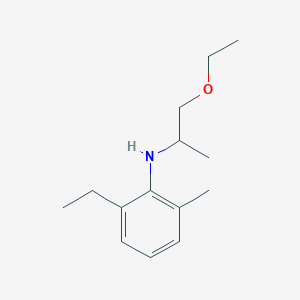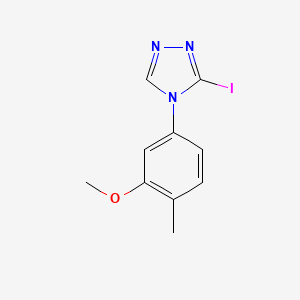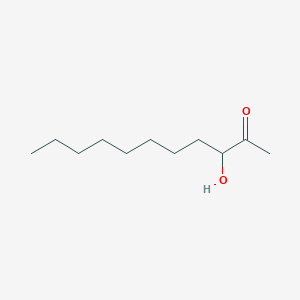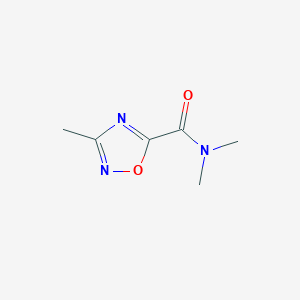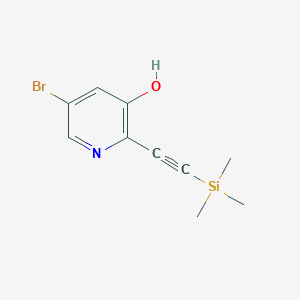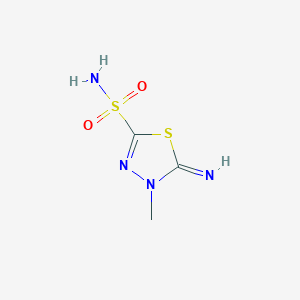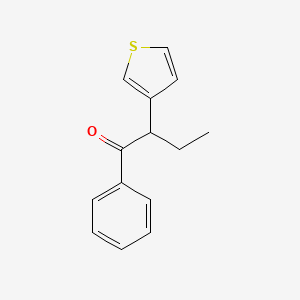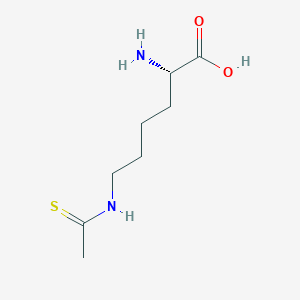
(2S)-2-azanyl-6-(ethanethioylamino)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6-Ethanethioyl-L-lysine is a derivative of the amino acid lysine, characterized by the presence of an ethanethioyl group attached to the nitrogen atom at the sixth position of the lysine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-Ethanethioyl-L-lysine typically involves the selective modification of lysine. One common method is the reaction of lysine with ethanethioyl chloride under controlled conditions to ensure the selective attachment of the ethanethioyl group to the nitrogen atom at the sixth position. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of N6-Ethanethioyl-L-lysine may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
N6-Ethanethioyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The ethanethioyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the ethanethioyl group, reverting it back to lysine.
Substitution: The ethanethioyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiol-containing compounds.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Lysine.
Substitution: Various substituted lysine derivatives depending on the nucleophile used.
Scientific Research Applications
N6-Ethanethioyl-L-lysine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein modification and its effects on protein function.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N6-Ethanethioyl-L-lysine involves its incorporation into proteins, where it can modify the structure and function of the protein. The ethanethioyl group can interact with other amino acids and molecules within the protein, potentially altering its activity and stability. This modification can affect various molecular pathways, including those involved in signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
N6-Acetyl-L-lysine: Another lysine derivative with an acetyl group instead of an ethanethioyl group.
N6-Methyl-L-lysine: A lysine derivative with a methyl group attached to the nitrogen atom at the sixth position.
Uniqueness
N6-Ethanethioyl-L-lysine is unique due to the presence of the ethanethioyl group, which imparts distinct chemical properties compared to other lysine derivatives. This uniqueness makes it valuable for specific applications where the ethanethioyl group can provide advantages in terms of reactivity and interaction with other molecules.
Properties
Molecular Formula |
C8H16N2O2S |
|---|---|
Molecular Weight |
204.29 g/mol |
IUPAC Name |
(2S)-2-amino-6-(ethanethioylamino)hexanoic acid |
InChI |
InChI=1S/C8H16N2O2S/c1-6(13)10-5-3-2-4-7(9)8(11)12/h7H,2-5,9H2,1H3,(H,10,13)(H,11,12)/t7-/m0/s1 |
InChI Key |
SLVMGVMSUOULGW-ZETCQYMHSA-N |
Isomeric SMILES |
CC(=S)NCCCC[C@@H](C(=O)O)N |
Canonical SMILES |
CC(=S)NCCCCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


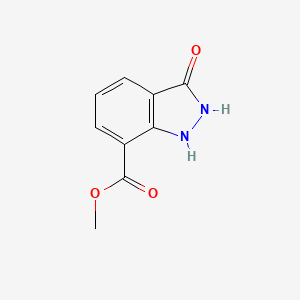
![4-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B13119506.png)
